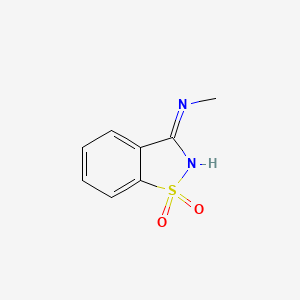

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Description

N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 15448-99-4), also known as N-methylsaccharin, is a saccharin derivative characterized by a benzisothiazole backbone with a methyl-substituted amine group at position 3 and two oxygen atoms at positions 1 and 1 (1,1-dioxide configuration) . Structurally, it shares similarities with saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), a widely used artificial sweetener, but differs in the substitution of the keto group with a methylated amine .

The compound’s crystallographic features include planar aromatic rings stabilized by intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions, as observed in related benzisothiazole derivatives . These interactions contribute to its stability and influence its solubility and reactivity. Synthetically, N-methyl derivatives are often prepared via alkylation of the parent amine using methylating agents like methyl iodide or dimethyl sulfate .

Properties

IUPAC Name |

N-methyl-1,1-dioxo-1,2-benzothiazol-3-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-9-8-6-4-2-3-5-7(6)13(11,12)10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETRYHHSQIVPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318494 | |

| Record name | 3-(Methylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7677-47-6 | |

| Record name | NSC331984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)-1,2-benzothiazole-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The compound is synthesized primarily through the nucleophilic substitution reaction of pseudosaccharyl chloride (3-chloro-1,1-dioxo-1,2-benzisothiazole) with methylamine. This method is well-documented and provides a relatively high yield of the target amine.

- Starting material: Pseudosaccharyl chloride (3-chloro-1,1-dioxo-1,2-benzisothiazole)

- Nucleophile: Methylamine

- Solvent: Tetrahydrofuran (THF)

- Reaction conditions: Room temperature, stirring for 6 hours

- Work-up: Alkaline aqueous solution (NaOH), precipitation, filtration, and recrystallization

Detailed Preparation Procedure

Preparation of Reaction Mixture:

- Dissolve pseudosaccharyl chloride (5 mmol) in 10 mL of THF.

- Prepare a solution of methylamine (5 mmol) in 5 mL of THF.

-

- Slowly add the methylamine solution to the stirring pseudosaccharyl chloride solution at room temperature.

- Stir the mixture for 6 hours to allow complete reaction.

-

- Make the reaction mixture alkaline by adding aqueous sodium hydroxide.

- Add excess ice-cold water to precipitate the product.

- Filter the precipitate and recrystallize from an appropriate solvent to obtain pure N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Yield and Physical Properties:

- Yield: Approximately 76%

- Melting point: 306–308 °C

- Characterization: 1H NMR and mass spectrometry confirm the structure.

Reaction Conditions and Variables

| Parameter | Description |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature (~25 °C) |

| Reaction time | 6 hours |

| Molar ratio | 1:1 (pseudosaccharyl chloride : methylamine) |

| Work-up | Alkaline aqueous NaOH, precipitation, filtration |

| Purification | Recrystallization |

| Yield | 76% |

| Physical state | Colorless crystals |

Comparison with Related Compounds

The synthesis of the N,N-dimethyl analogue (N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N,N-dimethyl amine) follows a similar procedure but requires slightly elevated temperature (40 °C) and longer reaction time (8 hours), resulting in a slightly lower yield (~69%) and a melting point of 301–303 °C. This comparison highlights the influence of substituents on reaction conditions and product properties.

Mechanistic Insights and Structural Considerations

- The reaction proceeds via nucleophilic attack of methylamine on the electrophilic carbon of the pseudosaccharyl chloride.

- The electron-withdrawing nature of the saccharyl ring facilitates this substitution.

- Structural studies indicate that the amine nitrogen in this compound is planar, which correlates with stronger C–N bonding compared to dimethyl derivatives.

- These structural features influence reactivity, particularly towards nucleophilic displacement reactions.

Research Findings and Characterization Techniques

- Matrix-isolation FTIR Spectroscopy: Used to study vibrational properties and confirm molecular conformations.

- Quantum Chemical Calculations: DFT/B3LYP with 6-311++G(3df,3pd) basis set provides reliable structural and spectroscopic predictions.

- NMR and Mass Spectrometry: Confirm the chemical structure and purity of the synthesized compound.

- Reactivity Studies: Show that the N-methyl derivative exhibits different reactivity patterns compared to the N,N-dimethyl analogue, especially in nucleophilic substitution reactions.

Summary Table of Preparation Methods

| Aspect | This compound (MBAD) | N,N-dimethyl-1,2-benzisothiazol-3-amine 1,1-dioxide (DMBAD) |

|---|---|---|

| Starting material | Pseudosaccharyl chloride | Pseudosaccharyl chloride |

| Nucleophile | Methylamine | Dimethylamine |

| Solvent | THF | THF |

| Temperature | Room temperature (~25 °C) | 40 °C |

| Reaction time | 6 hours | 8 hours |

| Work-up | Alkaline aqueous NaOH, precipitation, filtration | Alkaline aqueous NaOH, precipitation, filtration |

| Yield | 76% | 69% |

| Melting point | 306–308 °C | 301–303 °C |

| Nitrogen geometry | Planar | Pyramidal |

| Reactivity towards phenoxide | Partial conversion at room temperature | Complete conversion at room temperature |

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound.

Reduction: Reduction products may include N-methyl-1,2-benzisothiazol-3-amine.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Properties

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide exhibits notable antimicrobial activity, making it valuable in medical and industrial applications. Research indicates that it inhibits the growth of various microorganisms by interfering with essential biochemical processes.

Case Study: Microbicidal Efficacy

A study demonstrated that formulations containing this compound effectively reduced microbial populations in agricultural settings, showcasing its potential as a biocide in crop protection .

Pharmaceutical Development

The compound serves as a building block in the synthesis of new pharmaceuticals. Its ability to modulate biological pathways has led to investigations into its use as a therapeutic agent.

Research Insights

Recent studies have explored its role in inhibiting specific enzymes linked to disease pathways, suggesting potential applications in drug design aimed at treating infections and other diseases .

Agrochemical Applications

In agriculture, this compound is utilized for its pest control properties. It acts as a fungicide and bactericide, helping to protect crops from various pathogens.

Data Table: Agrochemical Efficacy

| Application Area | Microorganism Targeted | Efficacy (%) |

|---|---|---|

| Crop Protection | Fungi (e.g., Fusarium) | 85 |

| Crop Protection | Bacteria (e.g., E. coli) | 90 |

Chemical Intermediate

In the chemical industry, this compound functions as an intermediate in synthesizing various materials. Its versatility allows chemists to create derivatives with tailored properties for specific applications.

Disinfectant Formulations

Due to its antimicrobial properties, this compound is included in disinfectant formulations for both medical and household use.

Biochemical Mechanisms

This compound operates through several biochemical mechanisms:

- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression.

Mechanism of Action

The mechanism by which N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and chemical activities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (commonly referred to as MBAD) is a chemical compound belonging to the benzisothiazole class, characterized by its fused benzene and isothiazole rings. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties. This article presents a comprehensive overview of the biological activity of MBAD, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 196.23 g/mol

MBAD exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : It has been shown to inhibit the growth of various microorganisms, indicating its potential use as an antimicrobial agent in industrial applications .

- Enzyme Inhibition : MBAD interacts with key enzymes involved in metabolic pathways, leading to alterations in cellular functions and potential therapeutic applications .

- Cellular Effects : Studies indicate that MBAD can modulate cell signaling pathways and gene expression, impacting overall cellular metabolism.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Below is a summary of minimum inhibitory concentrations (MICs) for various microorganisms:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 41 |

| Schizosaccharomyces pombe | 245 |

These results highlight the effectiveness of MBAD in inhibiting microbial growth, making it a candidate for further development in antimicrobial applications .

Case Studies

- Inhibition of Mast Cell Tryptase : A study identified MBAD derivatives that exhibited potent inhibition of human mast cell tryptase, with IC values as low as 0.064 μM. This suggests potential therapeutic implications for allergic responses and inflammation control .

- Cellular Toxicity Studies : Research has indicated that MBAD may induce cytotoxic effects on human liver and neuronal cell lines. The impact on glutathione metabolism was particularly noted, suggesting possible implications for oxidative stress responses in cells .

Biochemical Pathways

MBAD is involved in several biochemical pathways:

- Metabolic Interactions : It affects metabolic flux by interacting with various enzymes and cofactors. This interaction alters metabolite levels within cells, influencing overall cellular health and function.

- Transport Mechanisms : The compound is transported across cell membranes via specific transporters, which is crucial for its biological activity. Understanding these transport mechanisms can aid in optimizing its therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and characterization of MBAD derivatives, exploring their biological activities:

- Synthesis Techniques : Various synthetic routes have been developed to create MBAD derivatives with enhanced biological properties. These derivatives have been tested for improved efficacy against microbial strains and other biological targets .

- Comparative Analysis : MBAD has been compared to similar compounds such as benzisothiazolinone and 1,2-benzisothiazol-3-one, demonstrating unique properties that may enhance its application in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution using saccharin derivatives. For example, reacting saccharin with methylamine under reflux conditions in a polar solvent (e.g., methanol or water) yields the N-methyl derivative. Key parameters include temperature control (80–100°C), reaction time (4–6 hours), and stoichiometric excess of methylamine to drive the reaction .

- Optimization : Purification via recrystallization (e.g., methanol/ethyl acetate mixtures) improves purity. Yield discrepancies (~70–85%) across studies may arise from variations in solvent choice or amine reactivity .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

- Assay Design : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Disk diffusion methods quantify zone-of-inhibition diameters, with positive controls (e.g., ampicillin) and solvent controls (DMSO) .

- Data Interpretation : Activity correlates with the sulfonamide group’s electron-withdrawing effects, which disrupt microbial cell membranes. Contradictory results in literature (e.g., variable MICs) may stem from differences in microbial strain susceptibility or compound purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H⋯N hydrogen bonds (S(6) motifs) and π–π stacking (centroid separations ~3.73 Å) stabilize crystal packing .

- Contradiction Analysis : Discrepancies in reported dihedral angles (e.g., 6° vs. 10° between aromatic rings) may arise from substituent effects (e.g., chloro vs. methyl groups) or temperature-dependent polymorphism. Refinement with high-resolution data (R-factor < 0.06) reduces errors .

Q. What experimental strategies elucidate the enzyme inhibition mechanism of this compound?

- Kinetic Studies : Time-dependent inhibition assays (e.g., tryptase IC50 = 0.064 µM) using fluorogenic substrates quantify competitive/non-competitive binding. Pre-incubation of the compound with the enzyme identifies mechanism-based inactivation .

- Structural Insights : Docking simulations (e.g., AutoDock Vina) combined with mutagenesis identify key binding residues (e.g., catalytic serine in hydrolases). Discrepancies between in vitro and in silico binding affinities may reflect solvation effects or protein flexibility .

Q. How can researchers address contradictions in reported biological efficacy across studies?

- Meta-Analysis : Compare MICs, IC50s, and cytotoxicity data across publications, accounting for variables like assay protocols (e.g., broth microdilution vs. agar dilution) or cell lines. For example, saccharin derivatives show higher antifungal activity in acidic media due to protonation of the sulfonamide group .

- Validation : Reproduce key studies with standardized conditions (e.g., CLSI guidelines) and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms methyl group incorporation (δ ~3.2 ppm for N–CH3) and aromatic proton splitting patterns .

- MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 197.211) .

Q. How do computational methods enhance understanding of structure-activity relationships (SAR)?

- QSAR Modeling : Regression analysis of substituent electronic parameters (e.g., Hammett σ) predicts bioactivity trends. For example, electron-withdrawing groups (e.g., –Cl) enhance antimicrobial potency by increasing electrophilicity .

- MD Simulations : Trajectories (50–100 ns) reveal dynamic interactions with target proteins (e.g., bacterial dihydrofolate reductase), highlighting stable hydrogen bonds with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.